molecular formula C16H12ClNO3S B3127573 Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate CAS No. 338419-37-7

Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate

Cat. No. B3127573
CAS RN: 338419-37-7
M. Wt: 333.8 g/mol
InChI Key: NKGSCPADZMBOQV-UHFFFAOYSA-N
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Description

“Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 338419-38-8 . It has a molecular weight of 333.79 . The compound is in solid form and is stored at temperatures between 28 C .


Molecular Structure Analysis

The IUPAC name of the compound is methyl 3-[(3-chlorobenzyl)oxy]-1H-1lambda3-thieno[2,3-b]pyridine-2-carboxylate . The InChI code is 1S/C16H12ClNO3S/c1-20-16(19)14-13(12-6-3-7-18-15(12)22-14)21-9-10-4-2-5-11(17)8-10/h2-8H,9H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid and is stored at temperatures between 28 C .

Scientific Research Applications

Synthesis and Evaluation in Tumor Cell Growth Inhibition

Research on derivatives of the mentioned compound, specifically the study of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, has demonstrated significant growth inhibitory activity against human tumor cell lines. These compounds have been synthesized through reactions and evaluated for their ability to alter cell cycle distribution and induce apoptosis in tumor cells, highlighting their potential as anticancer agents (Queiroz et al., 2011).

Development of Functionalized Thieno[2,3-b]pyridines

Another area of application involves the development of new methods for synthesizing functionalized thieno[2,3-b]pyridines. This has been achieved through multicomponent condensation reactions, demonstrating the compound's utility in creating structurally diverse and potentially bioactive molecules (Dyachenko et al., 2019).

Exploration of Electrochemical Properties

The electrochemical oxidation of derivatives, such as the study on methyl (±)-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno-[2,3-b]pyridine-5-carboxylate, has provided insights into the compound's electrochemical behavior. This research offers valuable data for the development of new types of calcium blockers and possibly other therapeutics (Ueno & Umeda, 1992).

Photophysical Property Investigation for Antitumor Application

The photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives have been studied, revealing their potential as antitumor compounds. This research emphasizes the compound's application in drug delivery systems, especially in nanoliposome formulations, which could lead to new cancer treatment methodologies (Carvalho et al., 2013).

Coordination Chemistry for Synthesis of Complexes

Thieno[2,3-b]pyridines, including derivatives of the compound , have been used as ligands in the synthesis of coordination compounds with metals like Cu(II), Co(II), and Ni(II). These studies not only explore the biological activities of thienopyridines but also their potential in creating novel coordination compounds (Halgas et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-20-16(19)14-13(11-6-4-8-18-15(11)22-14)21-9-10-5-2-3-7-12(10)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGSCPADZMBOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401156187
Record name Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate

CAS RN

338419-37-7
Record name Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338419-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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